

Comparative Analysis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride Derivatives

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Compound of Interest

Compound Name: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of derivatives of **3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride**, a key building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its high reactivity and the presence of the trifluoromethyl group make it a valuable reagent for creating structurally diverse molecules with potential biological activity. This document summarizes the characterization of several N-substituted derivatives, presenting key physicochemical properties and outlining the general synthetic methodology.

Physicochemical Properties of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride Derivatives

The following table summarizes the available data for a series of N-substituted 3-bromo-5-(trifluoromethyl)benzenesulfonamides. The derivatives were synthesized by reacting **3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride** with the corresponding primary or secondary amine.

Derivative Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical Form	Purity
N-Butyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide	1020252-83-8	C ₁₁ H ₁₃ BrF ₃ NO ₂ S	360.19	-	-
N,N-Dimethyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide	951884-65-4	C ₉ H ₉ BrF ₃ NO ₂ S	332.14	-	>95%
N-Propyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide	951884-67-6	C ₁₀ H ₁₁ BrF ₃ NO ₂ S	346.16	-	-
N-(3-Methoxypropyl)-3-bromo-5-(trifluoromethyl)benzenesulfonamide	951884-81-4	C ₁₁ H ₁₃ BrF ₃ NO ₃ S	376.19	-	-
N-(2-Fluorophenyl)-3-bromo-5-(trifluoromethyl)benzenesulfonamide	-	C ₁₃ H ₇ BrF ₄ NO ₂ S	412.16	Orange Solid	98.1% (HPLC)
N-(3-Methoxyphenyl)-3-bromo-5-(trifluoromethyl)benzenesulfonamide	-	C ₁₄ H ₁₁ BrF ₃ NO ₂ S	410.21	Dark Red Solid	97.1% (HPLC)

yl)-3-bromo-
5-
(trifluorometh
yl)benzenesul
fonamide

Experimental Protocols

General Synthesis of N-substituted 3-Bromo-5-(trifluoromethyl)benzenesulfonamides:

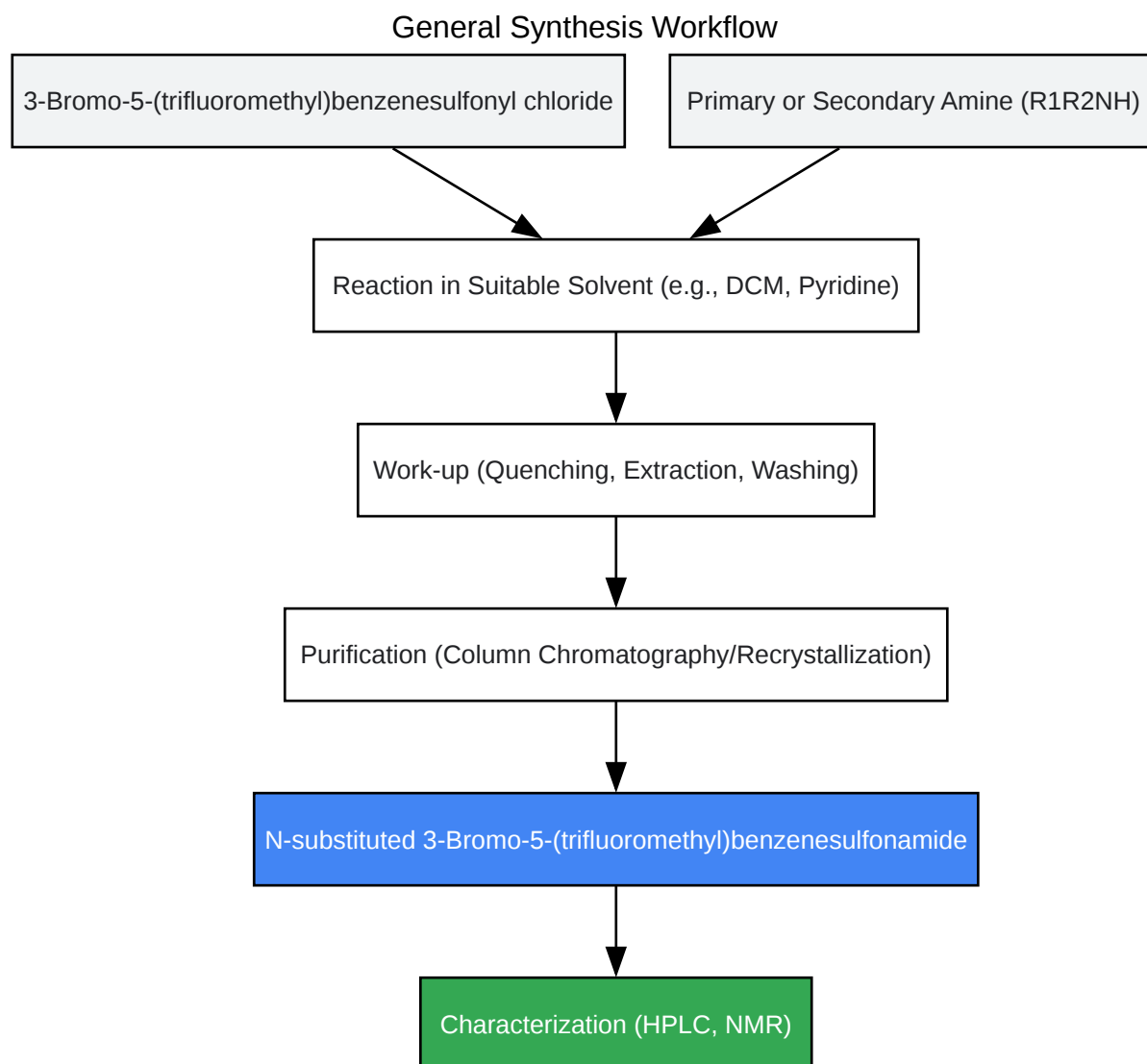
A solution of the appropriate primary or secondary amine (1.1 equivalents) in a suitable solvent, such as dichloromethane or pyridine, is cooled to 0 °C. To this solution, **3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride** (1.0 equivalent) is added dropwise. The reaction mixture is stirred at room temperature for a specified period (typically 2-12 hours) and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired N-substituted 3-bromo-5-(trifluoromethyl)benzenesulfonamide.

Characterization Methods:

- Purity Determination: The purity of the synthesized compounds is typically determined by High-Performance Liquid Chromatography (HPLC).
- Structural Confirmation: The chemical structure of the derivatives is confirmed by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The spectra are expected to conform to the proposed structures.

Synthesis Workflow

The general workflow for the synthesis and characterization of **3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride** derivatives is depicted in the following diagram.



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Caption: General synthesis and characterization workflow.

Comparison with Alternative Sulfonylating Agents

While **3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride** is a valuable reagent, other sulfonyl chlorides are also widely used in organic synthesis. The choice of reagent often depends on the desired electronic properties of the final product.

Reagent	Key Features
Benzenesulfonyl chloride	The parent compound, provides a simple phenylsulfonyl group.[1]
p-Toluenesulfonyl chloride (TsCl)	Introduces a tosyl group, which is a good leaving group and a common protecting group for amines and alcohols.
4-Nitrobenzenesulfonyl chloride (Nosyl chloride)	The nitro group is strongly electron-withdrawing, increasing the reactivity of the sulfonyl chloride and the acidity of the resulting sulfonamide.
Dansyl chloride	Used to introduce a fluorescent tag to primary and secondary amines, amino acids, and proteins.

The presence of both a bromine atom and a trifluoromethyl group on the phenyl ring of **3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride** offers a unique combination of properties. The trifluoromethyl group is a strong electron-withdrawing group, which enhances the electrophilicity of the sulfonyl chloride, potentially leading to faster reaction rates compared to less activated sulfonyl chlorides. The bromine atom provides a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecules.

Biological Activity Context

Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] The incorporation of a trifluoromethyl group can often enhance the biological activity of a molecule by increasing its lipophilicity and metabolic stability. While specific biological data for the derivatives presented in this guide are limited in the public domain, the N-butyl derivative has been noted for its potential antibacterial and anticancer properties. Further research is needed to fully elucidate the biological potential of this class of compounds.

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